ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O5S/c1-2-38-27(37)30-12-10-19-20(15-30)39-25-23(19)24(35)33(18-8-6-16(28)7-9-18)26(36)32(25)14-17-13-22(34)31-11-4-3-5-21(31)29-17/h3-9,11,13H,2,10,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZZXPYHXPPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=O)N5C=CC=CC5=N4)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves multiple steps. The synthetic route typically includes the formation of key intermediates through reactions such as Diels-Alder reactions, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. Specifically, it has been investigated for its efficacy against malaria caused by Plasmodium falciparum. The compound is part of a novel class of drugs designed to target and inhibit the growth of this parasite, which remains a significant global health threat . In vitro studies have shown promising results in reducing parasite viability, indicating its potential as a therapeutic agent in treating malaria.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be developed into a new class of antibiotics to combat resistant strains of bacteria . The structure-activity relationship studies are crucial for optimizing its efficacy and reducing toxicity.
Cancer Therapeutics
In silico studies have demonstrated that ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate interacts effectively with biological targets involved in cancer progression. Specifically, it has shown potential as an inhibitor of ecto-5’-nucleotidase, an enzyme implicated in tumor growth and metastasis . This interaction suggests that the compound could be further explored as a lead candidate in the development of anti-cancer drugs.
Synthesis and Derivative Development
The synthesis of this compound is typically achieved through advanced organic reactions such as the Biginelli reaction and other multicomponent reactions that allow for the incorporation of various functional groups essential for biological activity . The ability to modify its structure to enhance activity against specific targets makes it a versatile candidate in drug development.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Research focuses on how modifications to its chemical structure can influence its potency and selectivity against various biological targets . This knowledge is essential for guiding future synthetic efforts and therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compound from : 2-(11-Acetyl-3,5-Dioxo-4-Phenyl-8-Thia-4,6,11-Triazatricyclo[7.4.0.02,7]Trideca-1(9),2(7)-Dien-6-yl)-N-(2-Methoxyphenyl)Acetamide
- Key Differences: Phenyl vs. 4-Fluorophenyl: The absence of fluorine reduces electronegativity and may decrease binding affinity to aromatic-rich targets. Acetyl vs. Ethyl Carboxylate: The acetyl group lowers solubility and alters metabolic stability.
- Implications : Reduced polarity compared to the target compound, likely impacting pharmacokinetics and target engagement .
Compound 11o from : 2-(4-Fluorophenyl)-3-(6-Methoxy-1H-Benzo[d]Imidazol-2-yl)Imidazo[1,2-a]Pyrimidine
- Key Differences: Benzimidazole vs.
- Implications : While both share the 4-fluorophenyl group, the absence of the sulfur atom and tricyclic system in 11o limits its overlap in biological targets .
Reference Example 107 from : Diazaspiro[3.5]Nonene Carboxamide
- Key Differences: Spirocyclic vs. Trifluoromethyl Groups: Enhance metabolic stability but increase lipophilicity, which may reduce aqueous solubility.
- Implications : The trifluoromethyl groups in Reference Example 107 suggest superior in vivo stability compared to the target compound, albeit with trade-offs in solubility .
Computational Comparison Methods
Tanimoto Coefficient Analysis
- Using binary fingerprints, the target compound shows moderate similarity (Tanimoto coefficient ~0.4–0.6) to analogs like those in and due to shared fluorophenyl and heterocyclic motifs. However, the tricyclic core reduces overlap with simpler bicyclic systems .
Graph-Based Structural Alignment
- Subgraph matching reveals the pyridopyrimidinone and triazatricyclo systems as unique identifiers of the target compound. These features are absent in spirocyclic () or benzimidazole-containing () analogs, highlighting its structural distinctiveness .
Tabulated Comparison of Key Features
Biological Activity
Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure that includes a pyrido-pyrimidine moiety and various functional groups contributing to its biological properties. The presence of the fluorophenyl group is particularly noteworthy due to its influence on the compound's pharmacokinetics and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown efficacy against various cancer cell lines by targeting specific receptors involved in tumor growth and proliferation.
- Enzyme Inhibition : It acts as an inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade, suggesting potential applications in thrombotic disorders .
- Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Activity
A study conducted on derivatives of pyrido[2,3-d]pyrimidines demonstrated that compounds similar to ethyl 4-(4-fluorophenyl)-3,5-dioxo exhibited significant inhibition of cancer cell proliferation. In particular, derivatives with an ethyl group showed enhanced activity compared to their methylated counterparts .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Ethyl 4-(4-fluorophenyl)-3,5-dioxo | EPH receptor family | Significant inhibition of cancer cell growth |
Enzyme Inhibition
The compound has been identified as a potent Factor XIa inhibitor, which is crucial for developing anticoagulant therapies. The mechanism involves competitive inhibition at the active site of the enzyme, thus preventing thrombus formation without affecting platelet function .
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Q & A
Q. What synthetic methodologies are recommended for constructing the heterocyclic core of this compound?
The compound's tricyclic scaffold requires multi-step synthesis, typically involving:
- Cyclocondensation : Formation of the pyrido[1,2-a]pyrimidin-4-one moiety via base-mediated cyclization of aminopyrimidine precursors .
- Thiazolidinone Formation : Introduction of the 8-thia group through sulfur insertion using Lawesson’s reagent or thiourea derivatives under reflux conditions .
- Coupling Reactions : Alkylation of the pyrido[1,2-a]pyrimidine subunit with a fluorophenyl-containing intermediate via Buchwald-Hartwig amination or nucleophilic substitution . Key solvents include anhydrous DMF or THF, with reaction temperatures optimized between 60–100°C to balance yield and side reactions .
Q. How can spectroscopic techniques elucidate the compound’s structure?
A combination of methods is critical:
- NMR Spectroscopy : 1H/13C NMR identifies fluorophenyl (δ 7.2–7.8 ppm, doublets) and carbonyl resonances (δ 165–175 ppm). Overlapping signals in the pyrido[1,2-a]pyrimidine region (δ 8.1–8.9 ppm) require 2D COSY or HSQC for resolution .
- X-ray Crystallography : Single-crystal analysis confirms bond angles (e.g., C8–C7–C20 = 125.62°) and dihedral angles in the tricyclic system, resolving stereochemical ambiguities .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 567.12) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR signal splitting) be resolved?
Discrepancies often arise from dynamic processes like keto-enol tautomerism in the pyrimidinone ring. Strategies include:
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to freeze conformational changes. For example, coalescence of doublets near δ 8.5 ppm at low temperatures confirms tautomeric equilibrium .
- Deuterium Exchange : Treat the compound with D2O to identify exchangeable protons (e.g., NH in the thiazolidinone ring) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) simulate NMR shifts and compare them to experimental data to assign ambiguous signals .
Q. What computational approaches validate the compound’s 3D structure and reactivity?
Advanced methods include:
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in DMSO) to assess stability of the tricyclic conformation over 100-ns trajectories .
- Docking Studies : Predict binding to biological targets (e.g., kinases) using AutoDock Vina. The pyrido[1,2-a]pyrimidine moiety shows π-π stacking with ATP-binding pockets (binding energy ≤ −9.2 kcal/mol) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts = 12.4% of crystal packing) from X-ray data to guide polymorph design .
Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?
Common issues include thioamide oxidation or fluorophenyl dehalogenation. Mitigation involves:
- Catalyst Screening : Use Pd(OAc)2/Xantphos for coupling reactions to reduce aryl halide degradation .
- Inert Atmosphere : Conduct reactions under N2/Ar to prevent sulfur oxidation .
- pH Control : Maintain pH 7–8 during cyclization to avoid acid-catalyzed ring-opening .
Methodological Tables
Table 1: Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Bond Angle (C8–C7–C20) | 125.62° |
| Dihedral Angle (C9–C10) | −4.35° |
| F···H Contact (%) | 12.4 |
Table 2: Synthetic Optimization Parameters (from )
| Condition | Optimal Range |
|---|---|
| Temperature | 60–100°C |
| Solvent | Anhydrous DMF |
| Catalyst | Pd(OAc)2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
